molecular formula C24H27N3O4 B2553121 Methyl 2-(azepan-1-yl)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251582-61-2

Methyl 2-(azepan-1-yl)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B2553121
CAS RN: 1251582-61-2
M. Wt: 421.497
InChI Key: ONTDFOFMXWPINI-UHFFFAOYSA-N
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Description

Methyl 2-(azepan-1-yl)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
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Scientific Research Applications

Cyclization and Synthesis Applications

  • Cyclization of Amino-Acid Derivatives : Research into the cyclization of amino-acid derivatives led to the synthesis of compounds such as methyl 1,2,3,4-tetrahydro-4-oxoquinoline-3-carboxylate, showcasing methods for creating tetrahydroquinolin-4-ones and tetrahydro-1-benzazepin-5-ones through Dieckmann cyclisation (Proctor, Ross, & Tapia, 1972).

  • Synthesis of Azuleno Derivatives : The synthesis of new heterocyclic compounds, including methyl 1,2-dihydroazuleno[1,2-b]pyrrole-9-carboxylate, demonstrates the potential for creating novel structures with potential pharmaceutical relevance (Fujimori et al., 1986).

  • Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : This method was used to synthesize various heterocyclic derivatives, including tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, showcasing the versatility of palladium-catalyzed reactions in synthesizing complex structures (Bacchi et al., 2005).

Structural and Mechanistic Studies

  • Hydroformylation of Ortho-Propenylanilines : This study explored the Rhodium-catalyzed hydroformylation of ortho-propenylanilines, leading to the synthesis of 4,5-dihydro-3H-1-benzazepines, highlighting a novel route to this class of compounds (Anastasiou & Jackson, 1992).

  • Synthesis of 1,3,4-Benzotriazepines : Demonstrating the reaction between 2-(2′,2′-bis-carboethoxyvinylamino)-benzophenones and hydrazine hydrate, this study shows a method for synthesizing 5-hydroxy-5-phenyl-1,3,4-3H-4,5-dihydrobenzotriazepines, offering insights into the structural versatility of benzotriazepines (Podesva, Kohan, & Vagi, 1969).

properties

IUPAC Name

methyl 2-(azepan-1-yl)-3-(4-ethoxyphenyl)-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-3-31-19-11-9-18(10-12-19)27-22(28)20-13-8-17(23(29)30-2)16-21(20)25-24(27)26-14-6-4-5-7-15-26/h8-13,16H,3-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTDFOFMXWPINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(azepan-1-yl)-3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

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